6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde

Description

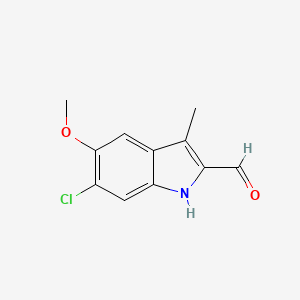

6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde is a substituted indole derivative featuring a chloro group at position 6, a methoxy group at position 5, a methyl group at position 3, and a formyl (-CHO) group at position 2. The methoxy and chloro substituents likely influence electronic properties, while the methyl group at position 3 may sterically modulate reactivity.

Properties

IUPAC Name |

6-chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-6-7-3-11(15-2)8(12)4-9(7)13-10(6)5-14/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTHXXOHEQFIJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC(=C(C=C12)OC)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway and Mechanism

The Fischer indole synthesis involves the following steps:

- Preparation of Phenylhydrazine Derivatives: Starting with appropriately substituted phenylhydrazines, such as 6-chloro-5-methoxy-3-methylphenylhydrazine.

- Condensation with Aldehydes/Ketones: These hydrazines react with aldehydes or ketones—specifically, aldehydes bearing the formyl group at the 2-position of the indole ring.

- Cyclization and Rearrangement: Under acidic conditions, the hydrazine undergoes cyclization, followed by a rearrangement to form the indole core.

Specific Synthesis Route

Based on the literature, the synthesis proceeds as follows:

- Starting Materials: 6-Chloro-5-methoxy-3-methylphenylhydrazine and an aldehyde such as formaldehyde or a formyl derivative.

- Reaction Conditions: Acidic medium, typically using acids like phosphoric acid or polyphosphoric acid, at elevated temperatures (around 80–120°C).

- Outcome: Formation of the indole ring with the desired substituents, followed by oxidation or further functionalization to introduce the aldehyde group at the 2-position.

Research Findings

- A study reports the synthesis of the indole core via Fischer synthesis, followed by selective oxidation to introduce the aldehyde group at the 2-position (as per the method detailed in and).

- Industrial protocols optimize reaction parameters such as temperature, acid concentration, and solvent to maximize yield and purity.

Functionalization to Introduce the 2-Formyl Group

The key challenge is installing the aldehyde at the 2-position of the indole ring:

Vilsmeier–Haack Formylation: A widely used method involving the reaction of the indole with POCl₃ and DMF to form a Vilsmeier reagent, which then introduces the formyl group selectively at the 2-position.

- Reagent: Phosphorus oxychloride (POCl₃) with DMF.

- Temperature: 0–5°C during reagent formation, then warmed to reflux (around 80°C).

- Solvent: DMF as both reagent and solvent.

Outcome: Formation of the 2-formyl indole derivative with high regioselectivity.

Research Data

- A patent describes the synthesis of 6-chloro-1H-indole-2-carbaldehyde via Vilsmeier formylation, with yields exceeding 70% under optimized conditions.

- Variations of this method have been employed to synthesize the target compound with specific substituents, ensuring the aldehyde’s position and functional group integrity.

Alternative Synthetic Approaches

Hemetsberger–Knittel Indole Synthesis

This method involves the cyclization of azido-alkenes or azido-esters to form indoles, followed by functionalization at the 2-position:

-

- Starting from methyl 2-azidoacetate derivatives.

- Condensation with substituted benzaldehydes.

- Thermolytic cyclization to generate indole rings.

- Subsequent formylation at the 2-position using Vilsmeier reagents.

Research Findings: This approach allows for precise control over substituents and regioselectivity, as demonstrated in recent studies on indole derivatives.

Multi-step Functionalization of Indole Precursors

- Step 1: Synthesis of substituted indoles via Friedel–Crafts acylation.

- Step 2: Introduction of the formyl group via electrophilic substitution (Vilsmeier–Haack).

- Step 3: Halogenation or methylation to introduce chloro, methoxy, or methyl groups.

This route offers flexibility but is more complex and less direct than the Fischer–Vilsmeier approach.

Industrial Synthesis Considerations

- Reaction Optimization: Use of continuous flow reactors enhances safety and reproducibility, especially for hazardous reagents like POCl₃.

- Purification: Chromatography and recrystallization techniques are employed to obtain high-purity products.

- Yield Enhancement: Catalysts such as Lewis acids and controlled temperature profiles improve overall yields.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine derivatives, acids | Elevated temperature (80–120°C), acid catalyst | Versatile, suitable for various substituents | Requires subsequent formylation step |

| Vilsmeier–Haack Formylation | POCl₃, DMF | 0–5°C for reagent formation, reflux for formylation | High regioselectivity, direct aldehyde installation | Sensitive to moisture, byproduct formation |

| Hemetsberger–Knittel Synthesis | Azido-esters, aldehydes | Reflux, controlled temperature | Good regioselectivity, flexible substitution | Multi-step, more complex |

| Multi-step Functionalization | Friedel–Crafts, formylation reagents | Room temperature to reflux | Precise control over substituents | Longer synthesis time |

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Halogenation, nitration, and sulfonation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are employed under controlled conditions.

Major Products

Oxidation: 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid.

Reduction: 6-Chloro-5-methoxy-3-methyl-1H-indole-2-methanol.

Substitution: Various halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Structure

- Molecular Formula : C10H10ClN1O2

- Molecular Weight : 213.65 g/mol

- IUPAC Name : 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde

Chemical Reactions

This compound can undergo various chemical reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Conversion to carboxylic acid | Potassium permanganate, Chromium trioxide |

| Reduction | Formation of alcohols | Sodium borohydride, Lithium aluminum hydride |

| Substitution | Halogenation, nitration | Halogens (Cl₂, Br₂), Nitric acid (HNO₃) |

Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex organic molecules and pharmaceuticals. Its unique structure allows it to be used in various chemical reactions to create derivatives with enhanced properties.

Biology

Research has indicated that indole derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against strains such as Staphylococcus aureus and Mycobacterium tuberculosis.

Case Study: Antimicrobial Efficacy

A recent study demonstrated that derivatives similar to this compound exhibited substantial antibacterial activity. The study's findings suggest potential applications in treating resistant bacterial infections.

Medicine

The compound is being investigated for its role in drug development. Its potential as a therapeutic agent is highlighted by its anticancer and anti-inflammatory properties. Research into indole derivatives has shown promise for developing new treatments for various diseases.

Case Study: Cytotoxicity Assessment

In vitro studies assessing the cytotoxic effects of indole compounds on cancer cell lines indicated that modifications in the indole structure could enhance biological activity. Compounds similar to this compound demonstrated varying degrees of cytotoxicity, reinforcing its potential in oncology.

Mechanism of Action

The mechanism of action of 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include indole derivatives with halogen (Cl, Br), alkoxy (OCH₃), and alkyl (CH₃, pentyl) substituents. The table below summarizes critical differences:

Key Observations:

Substituent Position and Reactivity: The 6-chloro group in the target compound contrasts with 5-bromo (Compound 9) and 7-chloro (Compound 93). The 5-methoxy group enhances electron density at the indole core compared to methyl (Compound 8) or bromine (Compound 9), which may affect hydrogen bonding or π-stacking interactions .

Functional Group Impact: The aldehyde group at position 2 differentiates the target compound from imidazolyl-substituted analogues (Compounds 8, 9, 93). Aldehydes are pivotal in condensation reactions (e.g., hydrazone formation, as in ), enabling further derivatization. Methyl vs.

Thermal Stability :

- Imidazolyl-substituted compounds (e.g., 8, 9, 10) exhibit high melting points (>200°C), attributed to strong intermolecular interactions (e.g., halogen bonding from 4-iodobenzyl groups). In contrast, the target compound’s melting point is unreported but may differ due to its substituent profile .

Physicochemical and Electronic Properties

- LogP and Solubility : The target compound’s LogP (estimated via XLogP3 in ) is likely higher than unsubstituted indoles due to chloro and methoxy groups, enhancing lipophilicity.

- Electron-Withdrawing/Directing Effects : The 6-chloro group is electron-withdrawing, while 5-methoxy is electron-donating, creating a polarized electronic environment that may direct electrophilic substitution to specific positions.

Biological Activity

Overview

6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde is a member of the indole family, characterized by its unique structural features, including chloro, methoxy, and methyl groups. This compound has garnered attention for its diverse biological activities, making it a subject of extensive research in pharmacology and medicinal chemistry.

Indole derivatives like this compound interact with various biological targets, displaying a range of pharmacological effects:

- Receptor Binding : These compounds exhibit high affinity for multiple receptors, influencing various signaling pathways.

- Biochemical Pathways : They are known to affect numerous biological activities such as antiviral, anti-inflammatory, anticancer, antimicrobial, and antidiabetic actions .

Biological Activities

The biological activities attributed to this compound include:

- Antimicrobial Activity :

- Anticancer Potential :

- Antioxidant Properties :

- Anti-inflammatory Effects :

Research Findings and Case Studies

A variety of studies have evaluated the biological activity of indole derivatives, including this compound. Below are summarized findings from selected research:

Q & A

Q. What are the common synthetic routes for 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde?

- Methodological Answer : The synthesis typically involves halogenation and functional group introduction on an indole scaffold. For example:

- Step 1 : Start with a 5-methoxy-3-methylindole precursor. Introduce the aldehyde group at the 2-position via Vilsmeier-Haack formylation (using POCl₃ and DMF) .

- Step 2 : Chlorination at the 6-position using iodine monochloride (ICl) or Cl₂ in a polar aprotic solvent (e.g., dichloromethane) under controlled temperatures (0–25°C) .

- Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Key intermediates include 3-formyl-1H-indole derivatives, as seen in analogous indole-carbaldehyde syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C5: δ ~3.8 ppm; aldehyde proton at ~10 ppm) .

- IR Spectroscopy : Identify C=O stretch (~1680 cm⁻¹ for aldehyde) and C-Cl stretch (~750 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z ~237.6 (C₁₂H₁₀ClNO₂) with fragmentation patterns reflecting methoxy and chloro groups .

Q. How to assess purity and stability during storage?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm). Target ≥98% purity .

- Stability : Store in amber vials under inert gas (N₂/Ar) at –20°C. Monitor decomposition via TLC or NMR over time, as aldehydes are prone to oxidation .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data for this compound?

- Methodological Answer :

- Issue : Discrepancies in unit cell parameters or electron density maps may arise from twinning or disorder.

- Solution : Use SHELXL for refinement . Apply TWIN/BASF commands for twinned crystals. For disorder, refine occupancies of alternate conformers and apply restraints to bond distances/angles. Cross-validate with DFT-optimized structures (e.g., Gaussian09) .

Q. What strategies optimize regioselectivity during chlorination?

- Methodological Answer :

- Substrate Design : Electron-donating groups (e.g., methoxy at C5) direct electrophilic chlorination to the C6 position via resonance stabilization .

- Reagent Selection : Use N-chlorosuccinimide (NCS) in acetic acid for milder conditions. For harsher systems, Cl₂ gas with FeCl₃ catalysis enhances C6 selectivity .

- Kinetic Monitoring : Track reaction progress via LC-MS to minimize overhalogenation.

Q. How to design derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Aldehyde Modifications : Condense with amines to form Schiff bases or reduce to alcohols for solubility studies .

- Substitution Patterns : Introduce halogens (Br, F) at C4/C7 or replace methoxy with ethoxy to probe steric/electronic effects .

- Biological Assays : Test derivatives against enzyme targets (e.g., cytochrome P450) using fluorescence-based inhibition assays. Correlate activity with Hammett σ values of substituents .

Data Contradiction Analysis

Q. Conflicting NMR shifts reported in different solvents—how to interpret?

- Methodological Answer :

- Solvent Effects : Compare DMSO-d₆ (hydrogen-bonding solvent) vs. CDCl₃. Aldehyde protons in DMSO-d₆ may downfield-shift (~10.5 ppm) due to hydrogen bonding .

- Validation : Run variable-temperature NMR to detect tautomerization or aggregation. Cross-reference with computed chemical shifts (DFT/B3LYP/6-311+G(d,p)) .

Methodological Tables

Q. Table 1. Comparison of Chlorination Reagents

| Reagent | Conditions | Yield (%) | Selectivity (C6) | Reference |

|---|---|---|---|---|

| ICl | DCM, 0°C, 2h | 65 | High | |

| Cl₂/FeCl₃ | AcOH, 25°C, 4h | 78 | Moderate | |

| NCS | Acetic acid, 50°C, 6h | 70 | High |

Q. Table 2. Key NMR Assignments

| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Multiplicity |

|---|---|---|---|

| C2-CHO | 10.1 | 190.2 | Singlet |

| C5-OCH₃ | 3.82 | 56.1 | Singlet |

| C6-Cl | - | 125.5 | - |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.